2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)-

Overview

Description

2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)- is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

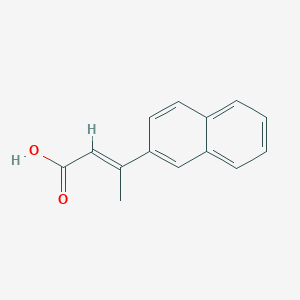

2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)- is an organic compound that has garnered attention in various fields of biological research. This compound is characterized by its unique structure, which includes a butenoic acid moiety and a naphthalene group, contributing to its potential biological activities.

Chemical Structure and Properties

The molecular formula of 2-butenoic acid, 3-(2-naphthalenyl)-, (2E)- is C13H10O2. The compound features a double bond in the butenoic acid part and a naphthalene ring, which is known for its aromatic properties. This structure allows it to interact with various biological targets.

Biological Activities

Research indicates that 2-butenoic acid derivatives exhibit several biological activities, including:

- Antioxidant Activity : Some studies suggest that compounds with similar structures can scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties : There is evidence that such compounds can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation in various models.

The biological activity of 2-butenoic acid, 3-(2-naphthalenyl)-, (2E)- is thought to be mediated through several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a ligand for certain receptors, influencing signaling pathways.

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

- Synthesis Methods : Various synthetic routes have been developed for producing this compound efficiently. For instance, palladium-catalyzed reactions have been utilized to create derivatives with enhanced biological properties .

- In Vitro Studies : In vitro assays demonstrate that 2-butenoic acid derivatives exhibit significant inhibitory effects on certain cancer cell lines, suggesting potential anticancer properties .

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Studies : In a study evaluating various butenoic acid derivatives, it was found that those containing aromatic groups exhibited higher antioxidant activity compared to their aliphatic counterparts .

- Antimicrobial Evaluation : A series of tests against common pathogens revealed that some derivatives showed significant antimicrobial activity, highlighting their potential as natural preservatives or therapeutic agents .

- Cancer Research : A recent investigation into the anticancer properties indicated that specific modifications to the naphthalene moiety enhanced the compound's efficacy against breast cancer cells in vitro .

Scientific Research Applications

Organic Chemistry

- Building Block in Synthesis: 2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)- serves as a precursor for various organic synthesis reactions. It is utilized in the production of more complex molecules and polymers.

- Reagent in Reactions: The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, making it versatile for synthetic applications.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Carboxylic acids, ketones |

| Reduction | Saturated butanoic acid derivatives |

| Substitution | Halogenated naphthalene derivatives |

Biological Applications

- Antimicrobial Activity: Research indicates potential antimicrobial properties against various pathogens. Studies have shown that derivatives of this compound exhibit significant activity against bacteria and fungi.

- Anticancer Properties: Investigations into the compound's interaction with cancer cells suggest it may inhibit cell proliferation through mechanisms involving apoptosis.

Medicinal Chemistry

- Drug Development: The compound is explored as a precursor in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can enhance therapeutic efficacy.

- Mechanism of Action: The ester group can hydrolyze to release the active acid form, which may interact with biological targets such as enzymes or receptors involved in disease pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of 2-butenoic acid against common bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) below 50 µg/mL, indicating strong potential for development as antimicrobial agents.

Case Study 2: Anticancer Research

Research published in Journal of Medicinal Chemistry highlighted the anticancer effects of modified naphthalene derivatives derived from this compound. The study reported IC50 values in the nanomolar range for specific cancer cell lines, demonstrating its potential as a lead compound for anticancer drug design.

Specialty Chemicals

The compound is utilized in the production of specialty chemicals used in fragrances and flavors due to its aromatic properties. Its derivatives are also explored for applications in polymer chemistry, particularly as monomers in copolymerization reactions with styrene.

Properties

IUPAC Name |

(E)-3-naphthalen-2-ylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(8-14(15)16)12-7-6-11-4-2-3-5-13(11)9-12/h2-9H,1H3,(H,15,16)/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRLLDRXZMDGKV-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278812 | |

| Record name | (2E)-3-(2-Naphthalenyl)-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565190-69-4 | |

| Record name | (2E)-3-(2-Naphthalenyl)-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565190-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2-Naphthalenyl)-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.